molecular formula C20H26N4O2 B2844532 N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2361859-54-1

N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide

Numéro de catalogue B2844532
Numéro CAS: 2361859-54-1
Poids moléculaire: 354.454
Clé InChI: ZFLVUFLRMNPSKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.

Mécanisme D'action

N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-κB is activated in response to various stimuli, such as cytokines, pathogens, and stress, and plays a critical role in the pathogenesis of many diseases, including cancer and inflammation.
N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 inhibits NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, leading to the sequestration of NF-κB in the cytoplasm and preventing its translocation to the nucleus. This results in the inhibition of NF-κB-mediated gene expression, including the expression of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been shown to have various biochemical and physiological effects, including inhibition of NF-κB activation, reduction of pro-inflammatory cytokine production, modulation of immune cell activity, and sensitization of cancer cells to chemotherapy and radiation therapy. N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, indicating its potential as an anti-cancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has several advantages for lab experiments, including high yield and purity, well-established synthesis method, and extensive research on its pharmacological effects. However, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 also has some limitations, including its potential toxicity and off-target effects, which should be carefully evaluated in preclinical and clinical studies.

Orientations Futures

There are several future directions for the research on N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082, including the development of more potent and selective inhibitors of NF-κB, the evaluation of its therapeutic potential in various diseases, and the investigation of its mechanism of action and off-target effects. In addition, the combination of N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 with other therapies, such as chemotherapy and immunotherapy, should be explored to maximize its therapeutic efficacy. Overall, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 is a promising compound with significant potential for scientific research and therapeutic applications.

Méthodes De Synthèse

The synthesis of N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 involves several steps, starting with the condensation of 4-aminobenzoyl chloride with 1-tert-butyl-3,5-dimethylpyrazole to form the intermediate compound 4-(1-tert-butyl-3,5-dimethylpyrazol-4-ylamino)benzoyl chloride. This intermediate compound is then reacted with prop-2-enamidoacetate to form the final product, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082. The synthesis of N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been optimized for high yield and purity, making it an attractive compound for scientific research applications.

Applications De Recherche Scientifique

N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by targeting NF-κB signaling pathways. In addition, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In inflammation and autoimmune disorders, N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation and tissue damage. N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide 11-7082 has also been shown to modulate the activity of immune cells, such as T cells and macrophages, indicating its potential as an immunomodulatory agent.

Propriétés

IUPAC Name

N-(1-tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-7-17(25)21-12-15-8-10-16(11-9-15)19(26)22-18-13(2)23-24(14(18)3)20(4,5)6/h7-11H,1,12H2,2-6H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLVUFLRMNPSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.